molecular formula C19H12ClF2N3O3S2 B2764774 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105248-59-6

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2764774
CAS No.: 1105248-59-6
M. Wt: 467.89
InChI Key: PHPAMPFEOAQPRO-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C19H12ClF2N3O3S2 and its molecular weight is 467.89. The purity is usually 95%.
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Biological Activity

The compound 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features several notable structural elements:

  • Oxadiazole Ring : Known for its diverse biological activities.
  • Chlorophenyl Group : Enhances pharmacological properties.
  • Difluorophenyl and Thiophene Moieties : Contribute to its chemical reactivity and potential interactions with biological targets.

The molecular formula is C16H14ClF2N3O2SC_{16}H_{14}ClF_2N_3O_2S with a molecular weight of approximately 385.82 g/mol.

Antimicrobial Activity

Studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, the presence of the chlorophenyl group has been associated with enhanced activity against various bacterial strains. The compound's structure suggests potential mechanisms of action involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityReference
This compoundAntimicrobial
Similar Oxadiazole CompoundsAntifungal

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of breast and colon cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms.

Case Study : A study evaluated the efficacy of this compound against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.

Cell LineIC50 Value (µM)Mechanism
MCF-712.5Apoptosis induction
HCT11615.0Cell cycle arrest

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. Research has highlighted its ability to inhibit key enzymes involved in cancer progression and microbial metabolism.

Enzyme Studies :

  • Tyrosinase Inhibition : The compound showed competitive inhibition of tyrosinase, an enzyme critical in melanin biosynthesis.
EnzymeIC50 Value (µM)Type of Inhibition
Tyrosinase5.0Competitive

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound using molecular docking simulations and surface plasmon resonance techniques. These studies aim to elucidate its binding affinities to various biological targets, enhancing our understanding of its therapeutic potential.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2N3O3S2/c1-25(13-5-6-14(21)15(22)10-13)30(26,27)16-7-8-29-17(16)19-23-18(24-28-19)11-3-2-4-12(20)9-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPAMPFEOAQPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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